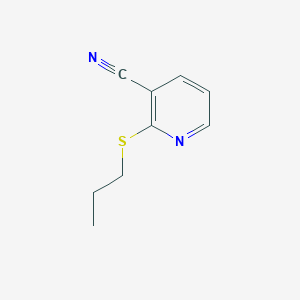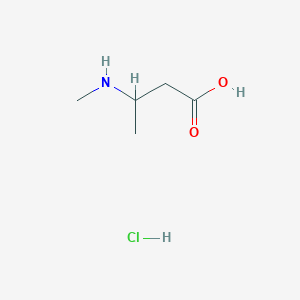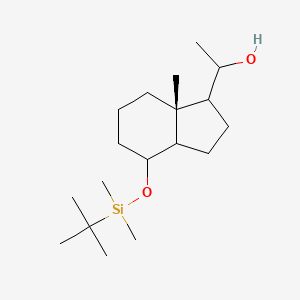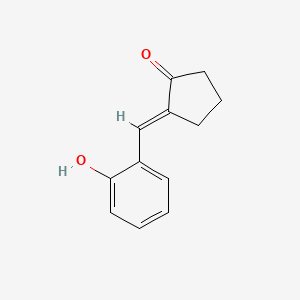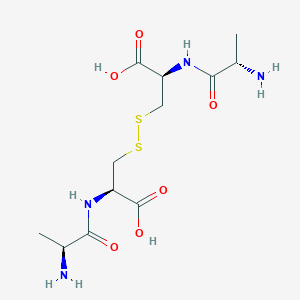
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is a chemical compound with the molecular formula C64H132O4Si . It is also known as Silicic acid (H4SiO4), tetrakis(2-hexyldecyl) ester .
Molecular Structure Analysis
The molecular weight of this compound is 993.82 . The exact structure would require more detailed spectroscopic data which is not available from the current search results.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current search results. It’s often used as a chemical intermediate , which suggests it may be involved in various chemical reactions depending on the specific context.Physical And Chemical Properties Analysis
This compound is a liquid substance . More detailed physical and chemical properties are not available from the current search results.Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of TETRAKIS(2-OCTYLDODECYLOXY)SILANE can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Octyldodecanol", "Sodium hydride", "Tetraethyl orthosilicate", "1-bromooctane", "Sodium iodide", "n-Butyllithium", "Chlorotrimethylsilane", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Octyldodecanol is reacted with sodium hydride to form the corresponding alkoxide.", "Step 2: Tetraethyl orthosilicate is added to the reaction mixture and allowed to react with the alkoxide to form the corresponding silanol.", "Step 3: The silanol is then reacted with 1-bromooctane in the presence of sodium iodide to form the corresponding alkylsilane.", "Step 4: The alkylsilane is then reacted with n-butyllithium to form the corresponding lithium alkylsilane.", "Step 5: Chlorotrimethylsilane is added to the reaction mixture to quench the lithium alkylsilane and form the corresponding trimethylsilyl alkylsilane.", "Step 6: The trimethylsilyl alkylsilane is then reacted with sodium hydroxide to form the corresponding silanol.", "Step 7: The silanol is then reacted with hydrochloric acid to form the corresponding chlorosilane.", "Step 8: The chlorosilane is then reacted with methanol to form the corresponding methoxysilane.", "Step 9: The methoxysilane is then reacted with hexane to form TETRAKIS(2-OCTYLDODECYLOXY)SILANE." ] } | |
CAS RN |
151395-68-5 |
Molecular Formula |
C80H164O4Si |
Molecular Weight |
1218.24126 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



